molecular formula C22H19ClN4O3 B11480277 N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B11480277
M. Wt: 422.9 g/mol
InChI Key: JQCQUWCKAFZAIB-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-12-14(7-8-16(19)25-22(28)18-6-3-11-30-18)26-9-10-27-20(13-26)24-17-5-2-4-15(23)21(17)27/h2-8,11-12H,9-10,13H2,1H3,(H,25,28)

InChI Key

JQCQUWCKAFZAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)NC(=O)C5=CC=CO5

Origin of Product

United States

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